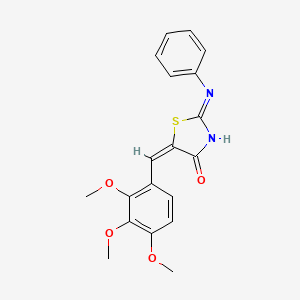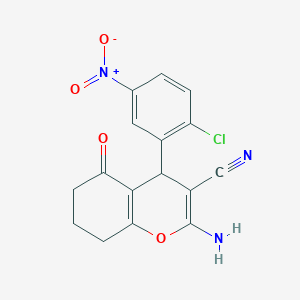![molecular formula C28H23FN2O3 B11665703 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11665703.png)
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol, methoxybenzaldehyde, and aniline derivatives.
Formation of Intermediates: The initial steps involve the formation of key intermediates through reactions such as nucleophilic substitution and condensation.
Cyclization: The intermediates undergo cyclization to form the tetrahydroquinazoline core.
Final Modifications: The final steps involve modifications to introduce the fluorophenoxy and methoxyphenyl groups.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield simpler derivatives.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts .
Scientific Research Applications
2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It is explored for use in the development of advanced materials with specific properties.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: It is investigated for potential use in industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use[4][4].
Comparison with Similar Compounds
2-{3-[(4-Fluorophenoxy)methyl]-4-methoxyphenyl}-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one can be compared with similar compounds such as:
3-[(2-Fluorophenoxy)methyl]benzaldehyde: This compound shares the fluorophenoxy group but differs in its overall structure and properties.
2-Fluoro-4-methylphenol: Another similar compound with a fluorophenoxy group, used in different applications.
Properties
Molecular Formula |
C28H23FN2O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-3-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C28H23FN2O3/c1-33-26-16-11-19(17-20(26)18-34-23-14-12-21(29)13-15-23)27-30-25-10-6-5-9-24(25)28(32)31(27)22-7-3-2-4-8-22/h2-17,27,30H,18H2,1H3 |
InChI Key |
QYVUNKLCOHFUCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)COC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665621.png)
![Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11665632.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665635.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11665639.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)
![Anthracen-9-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B11665643.png)

![(2E,5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11665659.png)
![{4-[(E)-{2-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11665662.png)
![N-benzyl-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665663.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665671.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11665672.png)
![2-(Morpholin-4-YL)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide](/img/structure/B11665673.png)

